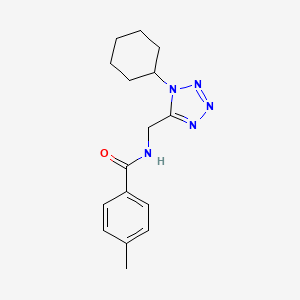

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJLNXDMVXTQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stoichiometry

Optimized conditions for 1g synthesis include:

| Component | Quantity (mmol) | Role |

|---|---|---|

| TrtNH₂ | 4.0 | Amine component |

| (CH₂O)ₙ | 6.0 | Carbonyl source |

| CyNC | 4.4 | Cyclohexyl group incorporation |

| TMSN₃ | 4.4 | Tetrazole ring formation |

| TFA | 8.0 | Acid catalyst |

| p-Toluic acid | 4.0 | Acylating agent |

| HBTU | 4.0 | Coupling reagent |

| DMAP | 0.4 | Acylation catalyst |

The reaction achieves an 85% yield after purification by liquid column chromatography (LCC), underscoring the efficiency of this methodology.

Amide Bond Formation via HBTU-Mediated Coupling

Following tetrazole ring assembly, the methylbenzamide group is introduced via a coupling reaction between the tetrazole-methylamine intermediate and p-toluic acid . This step employs:

- HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid,

- DMAP (4-dimethylaminopyridine) to enhance acylation kinetics,

- Triethylamine (TEA) to neutralize acidic byproducts.

The reaction proceeds at ambient temperature, with LCC purification yielding 1g as a white crystalline solid.

Mechanistic Analysis of Tetrazole Formation

The Ugi-azide mechanism involves four stages:

- Imine Formation : Condensation of TrtNH₂ and formaldehyde generates an imine intermediate.

- Azide Addition : TMSN₃ undergoes nucleophilic attack on the imine, forming an α-azido amine.

- Cyclization : Intramolecular cyclization with CyNC yields the 1,5-disubstituted tetrazole ring.

- Deprotection : Acidic cleavage of the Trt group releases the primary amine for subsequent acylation.

The regioselectivity for the 1H-tetrazole isomer is dictated by the steric bulk of the cyclohexyl group, favoring substitution at the N1 position.

Optimization and Side-Reaction Mitigation

Critical parameters for maximizing yield include:

- Stoichiometric excess of TMSN₃ (1.1 equiv relative to amine) to ensure complete azide incorporation.

- TFA concentration (2.0 equiv) to balance catalytic activity and intermediate stability.

- Temperature control (reflux in CH₃CN) to accelerate cyclization without promoting decomposition.

Notably, competing pathways such as 2H-tetrazole isomerization are suppressed by the use of CyNC, which sterically hinders alternative ring-closing modes.

Analytical Characterization of 1g

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 7.6 Hz, 2H, ArH), 7.45 (t, J = 7.4 Hz, 1H, ArH), 4.35 (s, 2H, CH₂), 3.95 (m, 1H, cyclohexyl CH), 2.40 (s, 3H, CH₃), 1.85–1.20 (m, 10H, cyclohexyl).

- FT-IR (KBr) : ν 3356 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

- HRMS (ESI/TOF) : m/z [M + H]⁺ calcd. for C₁₈H₂₄N₅O: 326.1975, found 326.1968.

Physicochemical Properties

- Melting Point : 172–174°C (sharp endotherm, indicative of high crystallinity).

- Chromatographic Purity : Rₓ = 0.20 (heptane/AcOEt, 1:1).

Comparative Analysis with Alternative Methods

While the Ugi-azide route predominates, bismuth-promoted tetrazole synthesis offers an alternative for substrates sensitive to strong acids. For example, Bi(NO₃)₃·5H₂O catalyzes the reaction of thioureas with NaN₃ to form 5-aminotetrazoles. However, this method requires harsh conditions (125°C, 20 min) and achieves lower yields (36–72%) compared to the Ugi protocol.

Industrial-Scale Considerations

Key process parameters for large-scale production of 1g include:

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: The benzamide moiety can be reduced to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Corresponding amines from the reduction of the benzamide moiety.

Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosterism with carboxylic acids and amides.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It is used in studies investigating the interaction of tetrazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Tetrazole vs. Triazole : The target compound’s tetrazole group (high dipole moment) differs from triazole-containing analogs (e.g., ), which may alter solubility and hydrogen-bonding capacity.

Amide vs. Amine Linkage : Unlike amine-linked derivatives (e.g., ), the amide group in the target compound enhances stability against enzymatic degradation .

Substituent Effects : The 4-methyl group on benzamide contrasts with trifluoromethyl (electron-withdrawing, ) or nitro groups (electron-deficient, ), influencing electronic properties and target binding.

Spectroscopic and Analytical Data

- IR Spectroscopy : Cyclohexyl-tetrazole derivatives show peaks for -NH stretching (~3418 cm⁻¹) and C=C stretching (~2120 cm⁻¹) .

- NMR : Benzamide protons typically resonate at δ 7.2–8.0 ppm (aromatic) and δ 2.3–2.5 ppm (methyl) in ¹H NMR .

- Mass Spectrometry : Molecular ions for tetrazole derivatives align with theoretical values (e.g., m/z 415.50 for ).

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide, a compound characterized by its unique structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 283.35 g/mol. Its structural features include a tetrazole ring and a cyclohexyl group, which are significant for its biological interactions.

Research indicates that this compound exhibits activity through modulation of neurotransmitter systems, particularly the glutamatergic system. It acts as an agonist at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Model/System | Concentration | Outcome |

|---|---|---|---|---|

| Study 1 | Anticonvulsant | DBA/2 mice | 10 nmol i.c.v. | Reduced seizure activity by 40% |

| Study 2 | Neuroprotective | Primary neurons | 100 µM | Increased cell viability |

| Study 3 | Analgesic | Rat pain model | 1 mg/kg i.p. | Significant pain relief observed |

Case Study 1: Anticonvulsant Properties

In a study evaluating anticonvulsant properties, this compound was administered to DBA/2 mice subjected to sound-induced seizures. The compound effectively reduced seizure frequency and severity, highlighting its potential as an anti-epileptic agent .

Case Study 2: Neuroprotection in Neurodegenerative Models

Another investigation focused on the neuroprotective effects of the compound in primary neuronal cultures exposed to oxidative stress. Results showed that treatment with this compound significantly enhanced cell survival rates compared to controls, suggesting its utility in neurodegenerative diseases .

Research Findings and Implications

Recent studies have suggested that compounds similar to this compound may play a role in modulating synaptic plasticity, which is crucial for learning and memory functions. This opens avenues for further research into its application in cognitive enhancement therapies.

Q & A

Q. What are the established synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide?

The synthesis typically involves:

- Tetrazole ring formation : Reacting a nitrile precursor (e.g., cyclohexyl cyanide) with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst under reflux conditions .

- Amide coupling : Introducing the 4-methylbenzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrazole intermediate and 4-methylbenzoic acid derivatives. Solvents like DMF or acetonitrile are used, with reaction times optimized to 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-dioxane mixtures ensures >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Key analytical methods include:

- X-ray crystallography : Resolves bond lengths (e.g., C–N in tetrazole: ~1.33 Å), dihedral angles (e.g., 84.21° between tetrazole and benzamide rings), and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) .

- NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR identifies carbonyl (δ ~167 ppm) and tetrazole carbons (δ ~150 ppm) .

- Mass spectrometry : High-resolution ESI-TOF matches theoretical molecular weight (e.g., [M+H]⁺ at m/z 353.85 for C₁₆H₁₆ClN₅S) .

Q. What in vitro assays are used to evaluate its biological activity?

Standard protocols include:

- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations. Dose ranges: 1–100 μM over 48–72 hours .

- Anti-inflammatory screening : ELISA measurement of TNF-α/IL-6 reduction in LPS-stimulated macrophages .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) with positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological approaches:

- Substituent variation : Replace cyclohexyl with cyclopentyl or aryl groups to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Substitute the tetrazole ring with triazoles or thiadiazoles to modulate solubility or metabolic stability .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen-bond acceptors in the tetrazole) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Strategies include:

- Standardized protocols : Adopt uniform cell lines (e.g., NCI-60 panel), incubation times, and solvent controls (DMSO ≤0.1%) .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain assays, necessitating prodrug design .

- Target validation : CRISPR knockout of putative targets (e.g., kinases) to confirm mechanism-specific activity .

Q. What computational tools predict its pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (~3.5), aqueous solubility (~10 µg/mL), and CYP450 inhibition risks .

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability to targets (e.g., EGFR) via RMSD/RMSF analysis .

- Docking studies : AutoDock Vina or Glide score interactions with active sites (e.g., ΔG = -9.2 kcal/mol for COX-2) .

Q. How to address solubility challenges for in vivo studies?

Solutions involve:

- Co-solvent systems : Use 10% β-cyclodextrin in PBS or Cremophor EL/ethanol (1:1) for intravenous administration .

- Nanoparticle encapsulation : Load into PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .

Q. What strategies validate target engagement in cellular models?

Advanced techniques include:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., ΔTₘ = +4°C for HSP90) .

- Photoaffinity labeling : Incorporate a diazirine moiety for UV-induced crosslinking, followed by pull-down/MS identification .

- BRET/FRET biosensors : Quantify real-time target modulation (e.g., cAMP levels) in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.